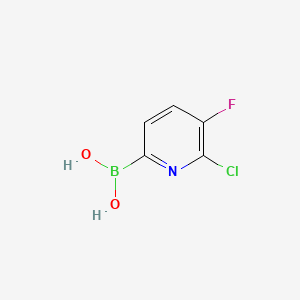
(6-Chloro-5-fluoropyridin-2-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with chlorine and fluorine atoms. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-chloro-5-fluoro-2-pyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield different boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or water are often employed.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is widely used in the synthesis of biaryls through cross-coupling reactions. These biaryls are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is used in the development of fluorescent probes and biological imaging agents due to its ability to form stable complexes with various biomolecules.
Medicine: It plays a role in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is utilized in the manufacturing of electronic materials and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid forms a complex with a palladium catalyst, which then facilitates the coupling with an aryl halide to form a biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes.
Comparison with Similar Compounds
B-(6-Chloro-5-fluoro-3-pyridinyl)boronic acid: Similar structure but different position of substituents on the pyridine ring.
B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid: Another positional isomer with chlorine and fluorine on the pyridine ring.
Uniqueness: B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C5H4BClFNO2 |
|---|---|
Molecular Weight |
175.35 g/mol |
IUPAC Name |
(6-chloro-5-fluoropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2,10-11H |
InChI Key |
QCUOVBZMWCXAOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=C(C=C1)F)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



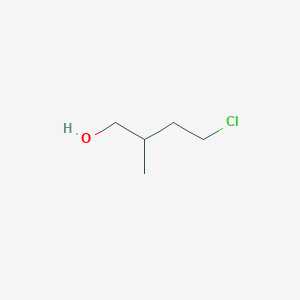
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
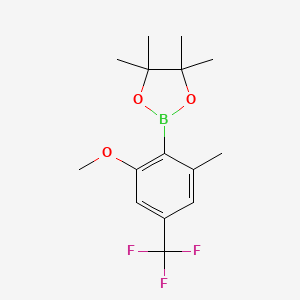
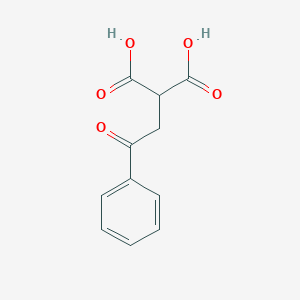
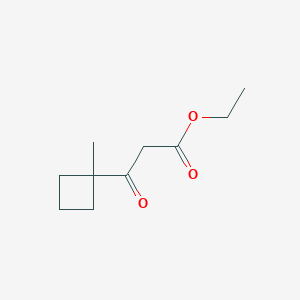


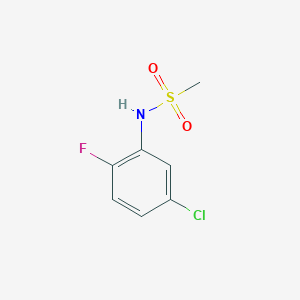
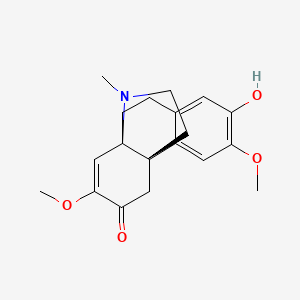
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
